molecular formula C21H22N2O3S B12599362 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate CAS No. 606115-12-2

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate

Cat. No.: B12599362
CAS No.: 606115-12-2
M. Wt: 382.5 g/mol
InChI Key: PNUDJUYEKRWWFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the compound reveals distinct signals for the quinoline, thiophene, and alkylamino protons. The quinoline ring’s aromatic protons resonate as a multiplet between δ 7.5–8.9 ppm, with characteristic deshielding observed for H-5 and H-8 due to the electron-withdrawing pyridine nitrogen. The thiophene ring’s β-protons (H-3 and H-4) appear as doublets near δ 7.2–7.4 ppm, while the α-proton (H-5) adjacent to the carboxylate ester is further deshielded to δ 7.6–7.8 ppm.

The ethyl spacer’s methylene group displays geminal coupling (J = 16–18 Hz) in the 1H NMR spectrum, with diastereotopic protons split into an AB quartet system centered at δ 3.9–4.2 ppm. The 2-methylbutan-2-ylamino group’s methyl protons resonate as a singlet at δ 1.2–1.4 ppm, while its central quaternary carbon produces no signal in the 13C NMR spectrum due to lack of hydrogen attachment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectral analysis identifies key functional groups through characteristic absorption bands. The ketone carbonyl (C=O) stretching vibration appears as a strong band near 1680–1720 cm⁻¹, while the carboxylate ester C=O absorbs at 1730–1760 cm⁻¹. The tertiary amine’s N–H stretching vibration is observed as a weak-to-medium band at 3300–3350 cm⁻¹, overlapping with aromatic C–H stretches. Thiophene ring vibrations produce distinct absorptions at 3100 cm⁻¹ (aromatic C–H stretch) and 700–800 cm⁻¹ (C–S–C bending modes).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula through exact mass measurement of the [M+H]+ ion. Fragmentation patterns reveal sequential loss of the 2-methylbutan-2-ylamino group (Δm/z = 101.12) followed by decarboxylation of the thiophene-carboxylate moiety (Δm/z = 44.01). The base peak at m/z 265.08 corresponds to the protonated quinoline fragment resulting from cleavage of the ethyl spacer. Isotopic abundance ratios for sulfur-containing fragments (e.g., thiophene-derived ions at m/z 111–113) provide additional confirmation of the molecular structure.

Properties

CAS No.

606115-12-2

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

[2-(2-methylbutan-2-ylamino)-2-oxo-1-quinolin-6-ylethyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H22N2O3S/c1-4-21(2,3)23-19(24)18(26-20(25)17-8-6-12-27-17)15-9-10-16-14(13-15)7-5-11-22-16/h5-13,18H,4H2,1-3H3,(H,23,24)

InChI Key

PNUDJUYEKRWWFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C(C1=CC2=C(C=C1)N=CC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for thioglycolic acid derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA or proteins, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate and related compounds:

Compound Core Structure Key Substituents Synthetic Route Notable Properties
This compound (Target Compound) Thiophene-2-carboxylate Quinolin-6-yl, 2-methylbutan-2-yl amino-oxoethyl Likely via Petasis reaction or esterification (inferred from analogs) High aromaticity from quinoline; steric hindrance from branched alkyl chain
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl, ethoxy-oxoethyl Petasis reaction with 4-hydroxyphenylboronic acid in HFIP 22% yield; confirmed by HRMS-ESI (390.1370 m/z) and NMR
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate Chromene-thiophene hybrid 4-Methoxyphenyl, trifluoromethyl, 4-oxo-chromenyl Not specified in evidence; likely esterification or coupling reaction Enhanced lipophilicity from trifluoromethyl and chromene
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Cycloocta[b]thiophene-3-carboxylate 2-Methoxybenzoyl, hexahydrocyclooctane Synthesis not detailed; commercial availability noted Macrocyclic structure may influence conformational flexibility and binding affinity

Key Comparative Insights:

Structural Diversity: The target compound’s quinoline moiety distinguishes it from analogs with simpler aromatic (e.g., 4-hydroxyphenyl) or non-aromatic substituents (e.g., hexahydrocyclooctane) . Quinoline’s nitrogen heterocycle may enhance π-π stacking interactions in biological systems compared to phenyl groups.

Synthetic Challenges: The Petasis reaction (used for compound 6o) could be adapted for the target compound by substituting 4-hydroxyphenylboronic acid with quinolin-6-ylboronic acid. However, the larger quinoline system might require optimized reaction conditions (e.g., solvent polarity, temperature) to improve yields beyond 22% . Thiophene-2-carboxylate esterification methods (e.g., using CsCO3 and MeOH ) are broadly applicable but may require protecting groups for the quinoline’s reactive nitrogen.

Physicochemical and Biological Implications: The target compound’s molecular weight (~450–500 g/mol, estimated) exceeds that of simpler analogs (e.g., 387.49 g/mol for compound 6o ), which may impact bioavailability.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties (Estimated)

Property Target Compound Compound 6o [3-(4-Methoxyphenyl)...]
Molecular Weight (g/mol) ~480 390.14 422.38
LogP (Predicted) ~3.5 2.8 4.1
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 8 6 7

Biological Activity

The compound 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate, with a molecular formula of C21H22N2O3S and a molecular weight of 382.5 g/mol, is a complex organic molecule characterized by its unique structural features, including a quinoline moiety and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Quinoline moiety : Known for its interaction with biological targets like DNA and proteins.
  • Thiophene ring : Facilitates electron transfer processes, which are crucial in various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The quinoline component can bind to nucleic acids, potentially influencing cellular pathways related to growth and apoptosis. The thiophene ring's role in electron transfer enhances the compound's effectiveness in modulating biological processes.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing similar structural motifs demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with quinoline structures have been reported to outperform traditional antibiotics in certain assays .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The following table summarizes the growth inhibition effects (GI50 values) against different cancer cell lines:

CompoundMCF-7 (Breast Cancer)NCI-H460 (Lung Cancer)SF-268 (CNS Cancer)
2-Methylbutan derivative0.21 µM ± 0.040.12 µM ± 0.040.08 µM ± 0.006
Doxorubicin (Control)40 µM ± 1.3--

These results indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the thiophene ring via electrophilic substitution.
  • Final esterification to yield the target compound.

Specific protocols may vary based on desired yields and purity levels but often employ standard laboratory techniques in organic chemistry.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Studies : A study on N-substituted piperazinylquinolone derivatives showed that compounds similar to our target exhibited enhanced antibacterial activity against Staphylococcus aureus compared to their parent compounds .
  • Antitumor Evaluations : In another case study, newly synthesized thiophene derivatives demonstrated high potency against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

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